molecular formula C24H18F2N2O2 B2398094 2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1114649-12-5

2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2398094
CAS No.: 1114649-12-5
M. Wt: 404.417
InChI Key: LKBHQVSCGKCLFX-UHFFFAOYSA-N
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Description

2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H18F2N2O2 and its molecular weight is 404.417. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

Research on similar amide-containing isoquinoline derivatives has revealed their ability to form gels and crystalline solids upon treatment with mineral acids. These compounds exhibit interesting fluorescence properties, with certain derivatives showing enhanced fluorescence emission upon forming host–guest complexes. The study by Karmakar et al. (2007) provides insight into the structural aspects and properties of these compounds, which could be foundational for understanding the applications of the compound (Karmakar, Sarma, & Baruah, 2007).

Potential Therapeutic Uses

Several studies have highlighted the potential therapeutic applications of compounds structurally related to "2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide." For instance, compounds with the quinazolinone base have been identified as potent antitumor agents due to their ability to inhibit VEGFR-2 and EGFR tyrosine kinases, demonstrating significant cytotoxic activity against various cancer cell lines (Riadi et al., 2021). Another study focused on the synthesis of novel quinazolinone derivatives as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, showing promising anti-cancer potential (Chou et al., 2010).

Mechanism of Action

The mechanism of action of related compounds has been explored through various studies. For instance, oxazolidinone derivatives, which share a common acetamide functional group with the compound , have been studied for their antimicrobial properties, revealing a unique mechanism of bacterial protein synthesis inhibition (Zurenko et al., 1996). Furthermore, the synthesis and reactions of dihaloquinolones bearing mercapto groups provide insights into the chemical behavior and potential biological interactions of these compounds (Al-Masoudi, 2003).

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(6-fluoro-2-phenylquinolin-4-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N2O2/c1-15-7-9-18(12-20(15)26)27-24(29)14-30-23-13-22(16-5-3-2-4-6-16)28-21-10-8-17(25)11-19(21)23/h2-13H,14H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBHQVSCGKCLFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C4=CC=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.